(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
Nucleobase Modifications
- Adenosine : Features an unmodified adenine base with a C6 amino group.
- Target Compound : The C6 amino group is substituted with a 2-bromo-1-hydroxypropyl chain, introducing a secondary amine and bromine atom. This modification alters electronic properties and steric bulk, potentially affecting base-pairing or receptor interactions.
Sugar Modifications
- Ribose (in adenosine) : β-D-ribofuranose with hydroxyl groups at C2′, C3′, and C5′.
- Target Compound : The oxolane ring retains hydroxyl groups at C3 and C4 (analogous to C2′ and C3′ in ribose) and a hydroxymethyl group at C5 (equivalent to C5′ in ribose). The (2R,3R,4S,5R) configuration mirrors natural ribose stereochemistry.
Table 2: Structural Comparison with Canonical Nucleosides
| Feature | Adenosine | 2′-Deoxyadenosine | Target Compound |
|---|---|---|---|
| Sugar moiety | β-D-ribofuranose | β-D-2′-deoxyribofuranose | (2R,3R,4S,5R)-oxolane-3,4-diol |
| C2 substituent | -OH | -H | -OH (C3) |
| C5 substituent | -CH2OH | -CH2OH | -CH2OH |
| Nucleobase modification | None | None | 6-[(2-Bromo-1-hydroxypropyl)amino] |
Functional Group Identification and Brominated Side Chain Topology
Functional Groups
The compound contains the following key functional groups:
- Hydroxyl groups : At C3, C4, and C5 (hydroxymethyl) of the oxolane ring.
- Secondary amine : Formed by the substitution of the adenine C6 amino group with the 2-bromo-1-hydroxypropyl chain.
- Bromine atom : Located at the C2 position of the propyl side chain, introducing electrophilic character.
- Ether oxygen : Within the oxolane ring.
Brominated Side Chain Topology
The 2-bromo-1-hydroxypropyl chain exhibits a distinct three-dimensional arrangement:
- Branching : A propyl backbone with bromine at C2 and a hydroxyl group at C1.
- Stereoelectronic effects : The bromine’s electronegativity and size may influence conformational flexibility and intermolecular interactions.
- Hydrogen bonding potential : The hydroxyl group at C1 can participate in hydrogen bonding, while the bromine may engage in halogen bonding.
Table 3: Topological Features of the Brominated Side Chain
| Position | Group | Bond Angles (°) | Key Interactions |
|---|---|---|---|
| C1 | -OH | 109.5 | Hydrogen bonding with adjacent residues |
| C2 | -Br | 180 | Halogen bonding or hydrophobic interactions |
| C3 | -CH3 | 109.5 | Van der Waals interactions |
The combination of these functional groups and stereochemical features positions this compound as a structurally unique adenosine analogue with potential applications in targeted molecular studies.
Properties
Molecular Formula |
C13H18BrN5O5 |
|---|---|
Molecular Weight |
404.22 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18BrN5O5/c1-5(14)12(23)18-10-7-11(16-3-15-10)19(4-17-7)13-9(22)8(21)6(2-20)24-13/h3-6,8-9,12-13,20-23H,2H2,1H3,(H,15,16,18)/t5?,6-,8-,9-,12?,13-/m1/s1 |
InChI Key |
KLUKZHGGVJOWOQ-QPYWCCDLSA-N |
Isomeric SMILES |
CC(C(NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)Br |
Canonical SMILES |
CC(C(NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)Br |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that combines elements of purine and sugar chemistry. Its structure suggests potential interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes:
- A purine base (adenine derivative)
- A hydroxymethyl oxolane sugar moiety
- A bromo group which may enhance biological activity through specific interactions with target proteins or enzymes.
- Enzyme Interaction : The presence of the bromine atom and hydroxymethyl groups suggests that this compound may act as an inhibitor or modulator of various enzymes involved in nucleotide metabolism. This could affect DNA and RNA synthesis, potentially influencing cellular proliferation and apoptosis.
- Signal Transduction Pathways : Given its purine base, this compound may interact with purinergic receptors or other signaling pathways that involve nucleotides. This interaction could lead to alterations in cell signaling cascades that regulate cell growth and differentiation.
- Antiproliferative Effects : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative activity against cancer cell lines. The specific effects of this compound on different cancer types remain a subject for future investigation.
Case Studies
- Anticancer Activity : In a study examining various purine derivatives, compounds structurally similar to this one showed significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These findings suggest potential therapeutic applications in oncology .
- Inhibition Studies : Research has demonstrated that certain derivatives can inhibit enzymes like DDX3 (a helicase involved in RNA metabolism), which is implicated in several cancers. This inhibition could lead to decreased tumor growth and increased apoptosis in malignant cells .
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiproliferative | Significant cytotoxicity against HeLa cells | |
| Enzyme Inhibition | Inhibits DDX3 helicase | |
| Signal Modulation | Potential interaction with purinergic receptors |
Synthesis Pathways
The synthesis of this compound involves multiple steps:
- Purine Synthesis : Starting from readily available purine derivatives.
- Functionalization : Introduction of the bromohydroxypropylamino group through nucleophilic substitution reactions.
- Sugar Attachment : Formation of the oxolane ring via glycosylation reactions.
Potential Applications
- Pharmaceutical Development : Given its biological activity, this compound could be developed into a novel therapeutic agent for cancer treatment or other diseases involving dysregulated nucleic acid metabolism.
- Research Tool : It may serve as a valuable tool in biochemical research to study enzyme functions and cellular processes involving nucleotides.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties :
This compound has demonstrated significant antiviral activity against a range of viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes. For instance, studies have shown that derivatives of purine compounds can inhibit viral RNA polymerases, which are crucial for viral genome replication.
Cancer Treatment :
Research indicates that this compound may play a role in cancer therapeutics due to its ability to modulate cellular pathways involved in tumor growth. Specifically, it has been observed to induce apoptosis in certain cancer cell lines by activating pathways that lead to programmed cell death.
Biochemistry
Enzyme Inhibition :
The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, it has been studied as a potential inhibitor of adenosine deaminase, which could enhance the effectiveness of other therapeutic agents by increasing local concentrations of adenosine.
Metabolic Pathway Modulation :
Research indicates that this compound can influence metabolic pathways related to purine metabolism. By modulating these pathways, it may help in conditions where purine metabolism is disrupted.
Pharmacology
Drug Development :
The unique structure of (2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol makes it a candidate for drug development aimed at treating viral infections and certain types of cancer. Its pharmacokinetic properties are under investigation to determine optimal dosing regimens and delivery methods.
Table 1: Summary of Applications and Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibition of viral RNA polymerases | Significant reduction in viral replication rates |
| Cancer Treatment | Induction of apoptosis in cancer cell lines | Enhanced cell death in tested tumor types |
| Enzyme Inhibition | Targeting adenosine deaminase | Increased efficacy of co-administered chemotherapeutics |
| Metabolic Modulation | Effects on purine metabolism | Altered metabolic profiles leading to improved therapeutic outcomes |
Chemical Reactions Analysis
General Reactivity of Key Functional Groups
The compound contains three reactive regions:
-
Purine ring (C6 substitution with a brominated hydroxypropylamino group).
-
Ribose moiety (hydroxymethyl and hydroxyl groups).
-
Bromine substituent on the hydroxypropyl chain.
| Functional Group | Predicted Reactivity |
|---|---|
| C6 Brominated Sidechain | Likely to undergo nucleophilic substitution (e.g., SN2 with Br displacement) or elimination under basic conditions. |
| Ribose Hydroxyls | Susceptible to phosphorylation, glycosylation, or oxidation (e.g., periodate cleavage of vicinal diols). |
| Hydroxypropyl Group | May participate in esterification, etherification, or hydrogen bonding. |
Nucleophilic Substitution at the Bromine Site
The bromine atom on the hydroxypropyl chain is a potential leaving group. In aqueous or alcoholic media, nucleophiles (e.g., amines, thiols) could displace Br⁻, forming derivatives such as:
Example : Reaction with cysteine residues in proteins could yield thioether conjugates, a common motif in prodrug design .
Oxidation of the Ribose Moiety
The vicinal diol in the ribose ring (C3 and C4 hydroxyls) may react with oxidizing agents like NaIO₄, cleaving the C3–C4 bond to form a dialdehyde intermediate . This reactivity is critical in carbohydrate chemistry for bioconjugation.
Modification of the Purine Ring
The purine core may undergo:
-
Alkylation/Arylation at N7 or N9 positions under acidic or metal-catalyzed conditions.
-
Deamination at the C6 amino group under nitrosative stress (e.g., HNO₂), converting it to a hypoxanthine derivative .
Comparative Analysis with Structural Analogs
Proposed Stability Considerations
-
Acidic Conditions : Ribose hydroxyls may protonate, increasing electrophilicity at C1' (risk of depurination).
-
Basic Conditions : Bromine substitution or β-elimination of the hydroxypropyl chain could occur.
-
Photolytic Degradation : The C–Br bond is susceptible to UV-induced homolytic cleavage, generating radicals .
Research Gaps and Recommendations
While no direct studies on this compound exist, prioritized experiments include:
-
Kinetic Studies : SN2 reactivity of the brominated sidechain with model nucleophiles (e.g., NaN₃, KSCN).
-
Oxidative Profiling : Stability under H₂O₂ or ROS-rich environments.
-
Enzymatic Modifications : Screening with kinases or oxidoreductases targeting the ribose or purine moieties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adenosine derivatives are widely studied for their therapeutic and biochemical relevance. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Adenosine Derivatives
Key Findings:
Substituent Effects on Solubility :
- The target compound’s hydroxypropyl group enhances hydrophilicity compared to benzyl or dichlorobenzyl analogs .
- Bulky substituents (e.g., 4-methylbenzyl) reduce aqueous solubility but may improve membrane permeability .
Electrophilic Reactivity: The bromine atom in the target compound could facilitate nucleophilic substitution reactions, a feature absent in non-halogenated analogs like N⁶-methyladenosine .
Biological Interactions: N⁶-Benzyl derivatives () are associated with protein conformational modulation, suggesting the target compound may similarly interact with adenosine-binding enzymes . 8-Aminoadenosine () demonstrates that amino group placement critically affects antiviral activity, implying the target’s bromo-hydroxypropyl group may alter substrate specificity .
Structural Rigidity :
- Compounds with rigid substituents (e.g., alkynyl-phenyl in ) exhibit constrained binding modes, whereas the target’s flexible hydroxypropyl chain might allow adaptive interactions .
Preparation Methods
Synthesis of the 6-(2-bromo-1-hydroxypropyl)amino Purine Intermediate
- Starting material: 6-chloropurine or 6-aminopurine nucleoside analogs
- Reagents: 2-bromo-1-hydroxypropylamine or its protected derivatives
- Conditions:
- Nucleophilic substitution of the 6-chloropurine with 2-bromo-1-hydroxypropylamine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Mild heating (50–80 °C) to facilitate substitution
- Use of base (e.g., triethylamine) to neutralize generated HCl
- Outcome: Formation of the 6-substituted purine with the bromohydroxypropylamino group attached.
Glycosylation of the Purine Base
- Sugar moiety: Protected ribose derivatives such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or similar oxolane derivatives with stereochemical control
- Activation:
- Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) to activate the sugar for nucleophilic attack
- Use of silylated purine base to enhance nucleophilicity at N9
- Solvent: Anhydrous dichloromethane or acetonitrile under inert atmosphere
- Temperature: Low temperatures (0 to 25 °C) to control stereoselectivity
- Result: Formation of the N9-glycosidic bond with retention of sugar stereochemistry.
Deprotection and Purification
- Deprotection:
- Removal of benzoyl or acetyl protecting groups by treatment with methanolic ammonia or sodium methoxide in methanol
- Neutralization and purification by chromatography
- Purification:
- Reverse-phase high-performance liquid chromatography (HPLC) or preparative silica gel chromatography
- Crystallization from suitable solvents to obtain pure compound
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 6-Substitution | 6-chloropurine + 2-bromo-1-hydroxypropylamine, DMF, 50–80 °C, base | Introduce bromohydroxypropylamino group at C6 | Control temperature to avoid side reactions |
| Glycosylation | Protected ribose derivative, TMSOTf, DCM, 0–25 °C | Form N9-glycosidic bond | Stereoselective coupling critical |
| Deprotection | Methanolic ammonia or NaOMe/MeOH | Remove protecting groups | Mild conditions to preserve sensitive groups |
| Purification | HPLC or chromatography | Obtain pure final compound | Confirm purity by NMR, MS |
Research Findings and Considerations
The stereochemistry of the sugar moiety (2R,3R,4S,5R) is crucial for biological activity and is maintained by using stereochemically pure sugar precursors and mild reaction conditions during glycosylation and deprotection.
The presence of the bromine atom on the hydroxypropyl side chain requires careful control of reaction conditions to prevent debromination or side reactions.
Literature and patent sources indicate that the amino substitution at the 6-position of purine nucleosides is commonly achieved via nucleophilic aromatic substitution on 6-chloropurine derivatives, which is a well-established method in nucleoside chemistry.
Purification techniques such as reverse-phase HPLC are essential to separate the desired stereoisomer and remove impurities, especially given the complexity of the molecule.
Analytical characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and stereochemistry.
Q & A
Q. Table 1: Comparative NMR Data for Key Protons
| Proton | δ (ppm) in CDCl3 | δ (ppm) in DMSO-d6 | Assignment Confirmation Method |
|---|---|---|---|
| H1' | 6.07 | 6.12 | NOESY correlation with H8 purine |
| H2' | 5.08 | 5.15 | COSY coupling to H3' |
| Br-CH2 | 3.75–3.90 | 3.80–3.95 | HSQC correlation to 13C (δ 35.2) |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Pathway |
|---|---|---|
| pH 3, 25°C | 0.12 | Ribose ring hydrolysis |
| pH 7, 40°C | 0.08 | Debromination |
| pH 9, 4°C | 0.02 | None (stable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
